Technical Monograph: 2-Azaspiro[3.5]nonan-7-ol
Technical Monograph: 2-Azaspiro[3.5]nonan-7-ol
This technical guide details the structural utility, physicochemical profile, and synthetic accessibility of 2-Azaspiro[3.5]nonan-7-ol , a high-value spirocyclic scaffold in modern medicinal chemistry.
Strategic Application in Lead Optimization and "Escape from Flatland"
Executive Summary: The Spirocyclic Advantage
In the context of fragment-based drug discovery (FBDD) and lead optimization, 2-azaspiro[3.5]nonan-7-ol represents a critical geometric tool. As a bioisostere for 4-substituted piperidines or cyclohexanes, it introduces specific vector constraints without adding significant lipophilicity.
Its core value lies in the "Gem-Dimethyl" (Thorpe-Ingold) effect and the high fraction of sp3-hybridized carbons (
Structural & Physicochemical Analysis[1][2][3][4]
The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring bearing a hydroxyl group at position 7.
Key Physicochemical Metrics
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 141.21 g/mol | Ideal fragment size (<200 Da) allowing for heavy decoration. |
| cLogP | 0.2 – 0.5 | Low lipophilicity aids in maintaining water solubility in complex leads. |
| pKa (Conj. Acid) | ~10.8 - 11.1 | The azetidine nitrogen is highly basic, often requiring modulation (e.g., amidation) to permeate membranes. |
| TPSA | ~40 Ų | Favorable for CNS penetration and oral bioavailability. |
| Geometry | Puckered Azetidine | The spiro-fusion locks the cyclohexane chair, creating defined exit vectors for substituents. |
Bioisosteric Mapping: The 2-azaspiro[3.5]nonane scaffold is frequently deployed to replace piperidine or morpholine rings. Unlike piperidine, which exists in a flux of chair conformations, the spiro scaffold restricts the conformational space of the nitrogen lone pair and the C7-vector, potentially lowering the entropic penalty of binding to a protein target.
Synthetic Methodology: The CSI Cycloaddition Route
While various routes exist (e.g., dialkylation of malonates), the most robust protocol for accessing the 7-hydroxy derivative specifically involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to a methylene precursor. This method is preferred for its scalability and atom economy.
Protocol: Synthesis of 2-Azaspiro[3.5]nonan-7-ol[1]
Prerequisites:
-
Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (Protected ketone), Methyltriphenylphosphonium bromide (Wittig salt), Chlorosulfonyl isocyanate (CSI), Red-Al or LiAlH4.
-
Safety: CSI is corrosive and moisture-sensitive. Reactions must be performed under inert atmosphere (Ar/N2).
Step-by-Step Workflow:
-
Wittig Olefination:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Add KOtBu (1.2 eq) and stir for 1 hr (yellow ylide forms).
-
Add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) dropwise. Warm to RT and stir 12h.
-
Result: 8-Methylene-1,4-dioxaspiro[4.5]decane. (Exocyclic alkene formation).
-
-
[2+2] Cycloaddition (The Spiro Step):
-
Dissolve the alkene in dry diethyl ether or toluene. Cool to 0°C.[1][2]
-
Add Chlorosulfonyl isocyanate (CSI, 1.1 eq) dropwise.
-
Stir 12h. The reaction forms a
-lactam-N-sulfonyl chloride intermediate. -
Reductive Hydrolysis: Quench with aqueous sodium sulfite (
) to remove the sulfonyl group, yielding the free -lactam (spiro-lactam).
-
-
Lactam Reduction:
-
Dissolve the spiro-lactam in dry THF.
-
Slowly add LiAlH4 (2.5 eq) at 0°C (Exothermic!). Reflux for 4-6 hours to reduce the carbonyl to the methylene.
-
Result: 2-Azaspiro[3.5]nonane ketal.
-
-
Deprotection & Reduction:
-
Treat with aqueous HCl (2M) to remove the ketal, restoring the ketone at C7.
-
Reduce the ketone using NaBH4 (0.5 eq) in MeOH to yield the final alcohol.
-
Stereochemistry: This typically yields a mixture of cis/trans isomers relative to the nitrogen, separable by chromatography.
-
Visualization: Synthetic Pathway
Figure 1: Synthetic route utilizing Chlorosulfonyl Isocyanate (CSI) for rapid spiro-ring construction.[1]
Applications in Drug Discovery[3][5][7][8][9]
The 2-azaspiro[3.5]nonane scaffold has graduated from a theoretical curiosity to a validated clinical scaffold.
Case Study 1: Bcl-2 Inhibitors (Sonrotoclax)
In the development of Sonrotoclax (BGB-11417) , a second-generation Bcl-2 inhibitor, the 7-azaspiro[3.5]nonane system was utilized as a rigid linker.[3]
-
Mechanism: The spirocyclic linker replaced flexible alkyl chains found in Venetoclax.
-
Outcome: The rigidity locked the bioactive conformation, improving potency against both wild-type and G101V-mutant Bcl-2 while enhancing selectivity over Bcl-xL.[3]
Case Study 2: SARS-CoV-2 MPro Inhibitors
Researchers targeting the SARS-CoV-2 Main Protease (MPro) utilized the 2-azaspiro[3.5]nonan-7-ol scaffold to occupy the S4 binding pocket.
-
Vector Logic: The extended length of the [3.5] system (compared to [3.3]) allowed the inhibitor to reach deeper into the hydrophobic cleft formed by Glu166 and Pro168.[4]
-
Result: Sub-micromolar IC50 values with zero cytotoxicity.[4]
Visualization: Bioisosteric Logic
Figure 2: Strategic rationale for replacing piperidine/morpholine with spirocyclic scaffolds.[1]
Handling and Stability
-
Storage: The free amine is prone to absorbing CO2 from the air (carbamate formation). Store as the HCl or TFA salt under Argon at -20°C.
-
Reactivity: The azetidine ring is strained but generally stable to standard amide coupling conditions (HATU/EDC). However, avoid strong Lewis acids which may trigger ring-opening polymerization.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles.Angewandte Chemie International Edition .
-
Qin, L., et al. (2024).[3] Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor.[3]Journal of Medicinal Chemistry .
-
VulcanChem. 2-Azaspiro[3.5]nonane-7-carboxylic acid: Synthesis and Derivatives.
-
Prior, A. M., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.Bioorganic Chemistry .
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[5]Chemical Reviews .
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
